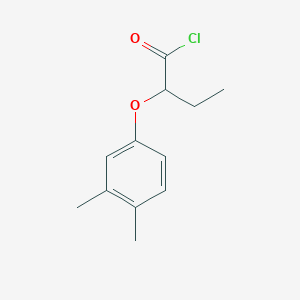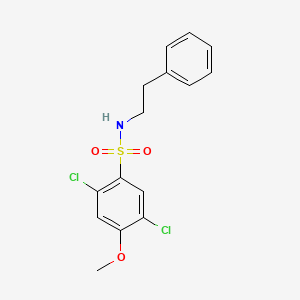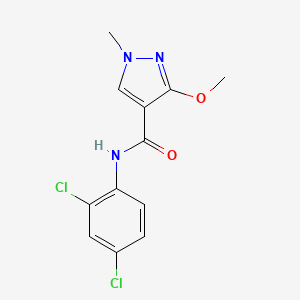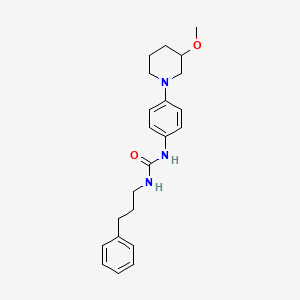
2-(3,4-Dimethylphenoxy)butanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethylphenoxy)butanoyl chloride is a chemical compound with the molecular formula C12H15ClO2 . It has a molecular weight of 226.70 . This compound is used for research purposes, particularly in proteomics research .
Molecular Structure Analysis
The molecular structure of 2-(3,4-Dimethylphenoxy)butanoyl chloride consists of 12 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The compound contains a total of 30 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 acyl halogenide (aliphatic), and 1 aromatic ether .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Cyclization
Qian, Pei, and Widenhoefer (2005) explored the palladium-catalyzed intramolecular hydroalkylation of 3-butenyl β-diketones, demonstrating the reaction's tolerance to substitution at various positions, including the terminal acyl and olefinic carbon atoms. This study provides insights into the potential use of related compounds, like 2-(3,4-Dimethylphenoxy)butanoyl chloride, in similar catalytic processes (Qian, Pei, & Widenhoefer, 2005).
Intramolecular Friedel-Crafts Acylation
Li (2017) investigated a modified Friedel-Crafts (FC) acylation process using hexafluoroisopropanol (HFIP) as a promoter and solvent. The research suggests the potential of 2-(3,4-Dimethylphenoxy)butanoyl chloride in intramolecular FC acylation reactions, highlighting the process's operational simplicity and reduced byproduct formation (Li, 2017).
Selective Acylation and Ether Cleavage
Adogla et al. (2012) detailed a Friedel-Crafts reaction leading to selective cleavage and acylation of certain compounds. This research demonstrates the potential for 2-(3,4-Dimethylphenoxy)butanoyl chloride in creating ortho-acylated catechols, which have wide applications in supramolecular chemistry and as precursors for various products (Adogla et al., 2012).
Ionophore in Sensor Technology
Hassan et al. (2003) utilized a liver drug as a novel ionophore in sensors for barium ions, showcasing the potential for compounds like 2-(3,4-Dimethylphenoxy)butanoyl chloride in developing highly selective and stable sensors for specific ions (Hassan et al., 2003).
Synthesis of Thermosetting Polymers
Fukuhara et al. (2004) reported on the synthesis of new thermosetting polymers, which could be relevant for 2-(3,4-Dimethylphenoxy)butanoyl chloride in producing high molecular weight copolymers with potential applications in various industrial processes (Fukuhara, Shibasaki, Ando, & Ueda, 2004).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenoxy)butanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-4-11(12(13)14)15-10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPXLXJCLXYCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC(=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenoxy)butanoyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B2472707.png)

![1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2472710.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2472711.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,3-diphenylpropanamide](/img/structure/B2472712.png)
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2472714.png)

